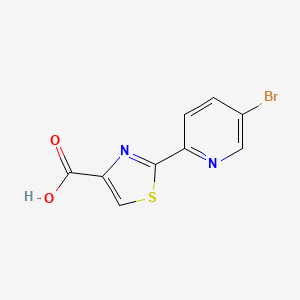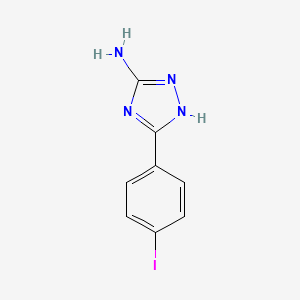
5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position and an iodophenyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or carboxylic acids.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a nucleophilic substitution reaction using 4-iodoaniline or similar iodinated aromatic compounds.
Amination: The amino group at the 5-position can be introduced through a nucleophilic substitution reaction or via direct amination using ammonia or amines.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry may also be utilized to improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group or other reduced forms.
Substitution: The compound can participate in various substitution reactions, including halogen exchange and nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as sodium iodide in acetone for halogen exchange or nucleophiles like amines for aromatic substitution.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced iodophenyl derivatives.
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Materials Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets.
Drug Development: It can serve as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Agriculture: It may be used in the development of agrochemicals for pest control.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
5-Amino-3-phenyl-1H-1,2,4-triazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Amino-3-(4-bromophenyl)-1H-1,2,4-triazole: Contains a bromine atom instead of iodine, leading to different chemical properties.
5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole: Contains a chlorine atom, which may influence its reactivity and interactions.
Uniqueness:
The presence of the iodine atom in 5-Amino-3-(4-iodophenyl)-1H-1,2,4-triazole imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C8H7IN4 |
|---|---|
Peso molecular |
286.07 g/mol |
Nombre IUPAC |
5-(4-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7IN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) |
Clave InChI |
JCWNMNPCPIHVHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NN2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



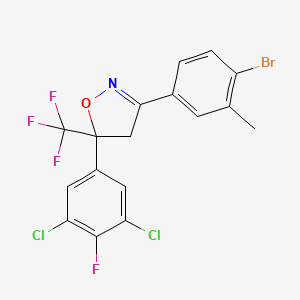

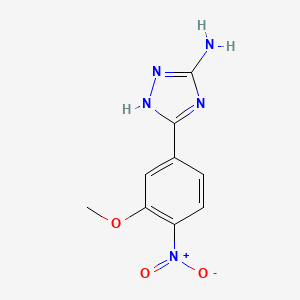

![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
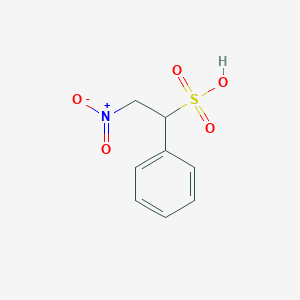


![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
